Cas no 1804467-10-4 (Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate
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- インチ: 1S/C12H15F3N2O4/c1-3-20-9(18)4-8-10(21-12(13,14)15)7(5-16)6-17-11(8)19-2/h6H,3-5,16H2,1-2H3
- InChIKey: WRKNMBRREWRWRP-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CN=C(C=1CC(=O)OCC)OC)CN)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 341
- XLogP3: 1.4
- トポロジー分子極性表面積: 83.7
Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085076-1g |
Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate |
1804467-10-4 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804467-10-4): A Comprehensive Overview
Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804467-10-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines multiple functional groups that make it a versatile intermediate in the synthesis of various bioactive molecules. The presence of both amino and methoxy substituents, along with the trifluoromethoxy group, endows it with unique chemical properties that are highly valuable in drug discovery and development.
The Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate molecule belongs to the pyridine class of heterocyclic compounds, which are widely recognized for their pharmacological significance. Pyridines serve as foundational structures in numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The specific arrangement of functional groups in this compound not only enhances its reactivity but also contributes to its potential biological activity. This makes it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group in Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate is particularly noteworthy, as it can significantly influence the compound's pharmacokinetic properties. Studies have shown that fluorinated pyridines often exhibit improved pharmacological profiles, making them attractive for drug design.
The aminomethyl moiety in this compound provides a site for further chemical modification, enabling the synthesis of more complex derivatives. This flexibility is crucial for tailoring the compound's biological activity towards specific targets. Researchers have leveraged this property to develop new analogs with enhanced efficacy and reduced side effects. The methoxy groups further contribute to the compound's solubility and stability, which are essential factors in drug formulation.
Recent advancements in computational chemistry have facilitated the rapid design and optimization of such complex molecules. Molecular modeling techniques have been employed to predict the binding interactions of Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate with biological targets. These studies have provided valuable insights into its potential therapeutic applications. For instance, computational simulations have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer.
The synthesis of Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine core structure efficiently.
The potential applications of this compound extend beyond traditional drug development. It has shown promise as a key intermediate in the synthesis of agrochemicals and specialty chemicals. The unique combination of functional groups makes it a valuable building block for creating novel molecules with diverse industrial uses. ongoing research is exploring its role in developing environmentally friendly chemical processes.
In conclusion, Ethyl 5-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804467-10-4) represents a significant advancement in pharmaceutical chemistry. Its complex molecular architecture and versatile functional groups make it a valuable asset in drug discovery and industrial applications. As research continues to uncover new possibilities for this compound, its importance in medicinal chemistry and chemical engineering is likely to grow even further.
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